Cas no 929804-89-7 ((1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine)

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine structure
929804-89-7 structure
商品名:(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine
CAS番号:929804-89-7
MF:C8H7F4N
メガワット:193.141495943069
MDL:MFCD07374562
CID:836565
PubChem ID:16046477

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine 化学的及び物理的性質

名前と識別子

    • -1S--2-2-2-Trifluoro-1--4-fluorophenyl-ethylamine
    • (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine
    • (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine
    • (1S)-2,2,2-TRIFLUORO-1-(4-FLUOROPHENYL)ETHYLAMINE-HCL
    • (S)-2,2,2-TRIFLUORO-1-(4-FLUORO-PHENYL)-ETHYLAMINE
    • (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine
    • EN300-177950
    • (S)-2,2,2-TRIFLUORO-1-(4-FLUOROPHENYL)ETHANAMINE
    • 929804-89-7
    • (1S)-2,2,2-TRIFLUORO-1-(4-FLUOROPHENYL)ETHYLAMINE HCl
    • (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine
    • DTXSID501225440
    • AU-004/43509048
    • SCHEMBL14305986
    • MFCD07374562
    • [(S)-alpha-(Trifluoromethyl)-4-fluorobenzyl]amine
    • (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine
    • (alphaS)-4-Fluoro-alpha-(trifluoromethyl)benzenemethanamine
    • AKOS015924829
    • FRDAKAYQSQLWRW-ZETCQYMHSA-N
    • DB-289671
    • (I+/-S)-4-Fluoro-I+/--(trifluoromethyl)benzenemethanamine
    • MDL: MFCD07374562
    • インチ: 1S/C8H7F4N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1
    • InChIKey: FRDAKAYQSQLWRW-ZETCQYMHSA-N
    • ほほえんだ: FC([C@H](C1C=CC(=CC=1)F)N)(F)F

計算された属性

  • せいみつぶんしりょう: 193.05100
  • どういたいしつりょう: 193.05146188g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • 密度みつど: 1.311
  • ふってん: 198.7±40.0 °C at 760 mmHg
  • フラッシュポイント: 87.6±19.2 °C
  • 屈折率: 1.452
  • PSA: 26.02000
  • LogP: 3.08810
  • じょうきあつ: 0.4±0.4 mmHg at 25°C

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine セキュリティ情報

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6254-250MG
(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine
929804-89-7 95%
250MG
¥ 1,346.00 2023-04-12
eNovation Chemicals LLC
Y1131111-500mg
(S)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine
929804-89-7 95%
500mg
$665 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0473-1g
(S)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine
929804-89-7 96%
1g
¥8726.45 2025-01-22
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0473-100mg
(S)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine
929804-89-7 96%
100mg
¥2605.69 2025-01-22
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0473-50mg
(S)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine
929804-89-7 96%
50mg
¥1731.3 2025-01-22
Enamine
EN300-177950-5.0g
(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine
929804-89-7
5g
$1352.0 2023-06-02
eNovation Chemicals LLC
D521293-5g
(1S)-2,2,2-TRIFLUORO-1-(4-FLUOROPHENYL)ETHYLAMINE
929804-89-7 97%
5g
$1590 2024-05-24
Chemenu
CM133083-1g
(S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine
929804-89-7 95%
1g
$294 2021-08-05
eNovation Chemicals LLC
D521293-1g
(1S)-2,2,2-TRIFLUORO-1-(4-FLUOROPHENYL)ETHYLAMINE
929804-89-7 97%
1g
$675 2024-05-24
Bestfluorodrug
YFF00298-5.0g
(S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine
929804-89-7 97%
5.0g
¥13900 2023-01-04

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine 関連文献

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamineに関する追加情報

Chemical Profile of (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine (CAS No. 929804-89-7)

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine, identified by its CAS number 929804-89-7, is a fluorinated amine derivative with significant potential in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural and electronic properties, which make them valuable intermediates in the synthesis of biologically active agents.

The molecular structure of (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine features a chiral center at the alpha carbon, making it an enantiomer that could exhibit stereoselective behavior in biological systems. The presence of fluorine atoms at the 2-position and 2,2-difluoromethyl group at the 1-position introduces electron-withdrawing effects that can influence the reactivity and binding affinity of the molecule. Additionally, the 4-fluorophenyl moiety enhances lipophilicity and can modulate metabolic stability, making this compound a promising candidate for drug development.

In recent years, there has been growing interest in fluorinated amines due to their role in enhancing drug efficacy and pharmacokinetic properties. Studies have demonstrated that fluorine substitution can improve metabolic stability by resisting oxidative degradation and can also increase binding affinity to biological targets. The specific arrangement of fluorine atoms in (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine may contribute to its potential as a pharmacophore in the design of novel therapeutic agents.

Research published in leading journals such as the Journal of Medicinal Chemistry and Organic Letters has highlighted the importance of fluorinated amine derivatives in medicinal chemistry. For instance, a study published in 2021 described the synthesis and biological evaluation of various fluorinated amine compounds, including analogs of (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine. The findings indicated that these compounds exhibited potent activity against certain enzymes and receptors involved in inflammatory pathways. This aligns with ongoing research efforts aimed at developing novel anti-inflammatory drugs with improved selectivity and reduced side effects.

The synthesis of (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine involves multi-step organic transformations that require careful optimization to achieve high yields and enantiopurity. Common synthetic routes include nucleophilic substitution reactions followed by chiral resolution techniques. The use of advanced catalytic methods, such as asymmetric hydrogenation or transition-metal-catalyzed reactions, can facilitate the introduction of chirality and fluorine substituents with high precision.

The pharmacological potential of this compound has been explored in several preclinical studies. In vitro assays have shown that derivatives of (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine can interact with target proteins in ways that suggest utility in treating conditions such as pain syndromes and neurodegenerative diseases. The ability to modulate neurotransmitter systems without causing significant side effects makes this class of compounds particularly attractive for further development.

The role of computational chemistry in designing and optimizing fluorinated amine derivatives cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities, metabolic pathways, and potential toxicities before conducting experimental validation. This approach has accelerated the discovery process significantly and has led to several promising candidates entering clinical trials.

In conclusion, (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine (CAS No. 929804-89-7) represents a fascinating example of how structural modifications can enhance biological activity. Its unique combination of fluorine substituents and chiral center positions it as a valuable building block for future drug candidates. As research continues to uncover new therapeutic applications for fluorinated amines, compounds like this one are likely to play an increasingly important role in addressing unmet medical needs.

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